(4-(4-Aminonaphthalen-1-yl)phenyl)methanol
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Overview
Description
(4-(4-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound with a complex structure that includes both naphthalene and phenyl groups. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of (4-(4-Aminonaphthalen-1-yl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the reduction of a corresponding nitro compound to an amine, followed by a Grignard reaction to introduce the methanol group.
Chemical Reactions Analysis
(4-(4-Aminonaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (4-(4-Aminonaphthalen-1-yl)phenyl)methanol is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and phenylmethanol derivatives. What sets (4-(4-Aminonaphthalen-1-yl)phenyl)methanol apart is its unique combination of both naphthalene and phenyl groups, which can confer distinct chemical and biological properties .
Properties
CAS No. |
1365988-05-1 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[4-(4-aminonaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H15NO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11,18H2 |
InChI Key |
OHNSWAKJNJFDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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